1-Propyl-1,3-cyclohexadiene
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Overview
Description
1-Propyl-1,3-cyclohexadiene is an organic compound characterized by a cyclohexadiene ring with a propyl group attached to one of the carbon atoms. This compound is part of the larger family of cyclohexadienes, which are known for their unique chemical properties and reactivity. The molecular formula of this compound is C9H14.
Preparation Methods
The synthesis of 1-Propyl-1,3-cyclohexadiene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. For instance, 1,3-cyclohexadiene can be synthesized by dehydration of cyclohexen-3-ol or by pyrolysis of the diacetate of cyclohexane-1,2-diol . Industrial production methods often involve catalytic processes that ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Propyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexadienones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cyclohexadiene ring. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. .
Scientific Research Applications
1-Propyl-1,3-cyclohexadiene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propyl-1,3-cyclohexadiene involves its reactivity as a diene in cycloaddition reactions. The compound can participate in Diels-Alder reactions, forming six-membered rings with various dienophiles. This reaction is facilitated by the electron-rich nature of the diene and the electron-deficient nature of the dienophile . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that its derivatives interact with cellular components to exert their effects .
Comparison with Similar Compounds
1-Propyl-1,3-cyclohexadiene can be compared with other cyclohexadienes such as:
1,3-Cyclohexadiene: The parent compound without the propyl group, known for its use in Diels-Alder reactions.
1-Methyl-1,3-cyclohexadiene: Similar in structure but with a methyl group instead of a propyl group, affecting its reactivity and applications.
Cyclohexene: A related compound with a single double bond, used in various industrial applications. The uniqueness of this compound lies in its specific reactivity due to the propyl group, which can influence the outcome of chemical reactions and its applications in synthesis and industry.
Properties
Molecular Formula |
C9H14 |
---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
LECZYMJJKZZTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CCC1 |
Origin of Product |
United States |
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